4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-5-3-11-9-8(6(5)2)7(4-12-9)10(13)14/h3-4H,1-2H3,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPGFBRHUKTPNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1C)C(=CN2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501200874 | |
| Record name | 4,5-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501200874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082040-67-2 | |
| Record name | 4,5-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1082040-67-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501200874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate pyrrole and pyridine derivatives under specific conditions. For instance, the condensation of a pyrrole derivative with a pyridine derivative in the presence of a suitable catalyst can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The methyl groups and the carboxylic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potential biological activities .
Scientific Research Applications
Targeting Fibroblast Growth Factor Receptors (FGFRs)
Recent studies have demonstrated that derivatives of pyrrolo[2,3-b]pyridine, including 4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, exhibit potent inhibitory activity against FGFRs. Abnormal activation of FGFR signaling pathways is implicated in various cancers, making FGFRs attractive targets for therapeutic intervention.
A notable study reported that certain derivatives showed IC50 values in the nanomolar range against FGFR1–4, with one compound exhibiting an IC50 of 7 nM against FGFR1. These compounds inhibited cell proliferation and induced apoptosis in breast cancer cell lines (e.g., 4T1 cells) while also reducing their migratory and invasive capabilities .
Anticancer Properties
The anticancer properties of this compound are supported by its ability to modulate key signaling pathways involved in tumor growth and metastasis. The compound's structural features facilitate interactions with specific proteins involved in cancer progression.
Case Study 1: In Vitro Evaluation Against Breast Cancer
In a controlled laboratory setting, this compound was tested on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations correlating with FGFR inhibition. The study concluded that this compound could be further developed as a lead candidate for breast cancer treatment due to its low molecular weight and favorable pharmacological profile .
Case Study 2: Structure-Activity Relationship (SAR) Studies
SAR studies have been conducted to optimize the activity of pyrrolo[2,3-b]pyridine derivatives. Modifications to the methyl groups and the carboxylic acid moiety were systematically evaluated to enhance FGFR inhibition and reduce off-target effects. These studies revealed that subtle changes in the molecular structure could lead to significant variations in biological activity, underscoring the importance of detailed chemical characterization in drug development .
Safety Profile and Toxicity
While exploring the applications of this compound, safety assessments are crucial. Preliminary toxicity data indicate that this compound may exhibit harmful effects if ingested or if it comes into contact with skin or eyes. It is classified as harmful with specific hazard statements related to acute toxicity and skin irritation .
Mechanism of Action
The mechanism of action of 4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival. This inhibition can lead to the suppression of tumor growth and other therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolopyridine derivatives, such as:
- 1H-pyrrolo[2,3-b]pyridine
- 4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
- 5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid .
Uniqueness
4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is unique due to the presence of two methyl groups at the 4 and 5 positions, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound for drug discovery and development .
Biological Activity
4,5-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a heterocyclic organic compound notable for its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). This compound's structure features a pyrrole ring fused to a pyridine ring, contributing to its unique reactivity and biological properties. The molecular formula is C10H10N2O2, with a molar mass of approximately 190.202 g/mol .
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in cancer therapeutics. Its mechanism primarily involves inhibiting FGFRs, which play critical roles in tumor growth and angiogenesis. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines and induce apoptosis .
Key Findings
- Inhibition of FGFRs : The compound has shown efficacy in inhibiting FGFRs, which are implicated in several types of cancers. This inhibition is crucial for controlling tumor growth and metastasis.
- Cell Proliferation : Studies have reported that this compound effectively reduces the proliferation of cancer cell lines such as H460 and A549 .
- Induction of Apoptosis : The compound has been linked to the induction of apoptosis in cancer cells, making it a promising candidate for therapeutic applications .
Structure-Activity Relationship (SAR)
The structure of this compound allows for various modifications that can enhance its biological activity. The methyl substitutions at positions 4 and 5 on the pyrrole ring are particularly noteworthy as they influence receptor selectivity and binding affinity.
Similar Compounds
A comparative analysis with similar compounds reveals insights into the structure-activity relationship:
| Compound Name | Molecular Formula | Similarity Index |
|---|---|---|
| 1H-Pyrrolo[3,2-c]pyridine-7-carboxylic acid | C8H6N2O2 | 0.86 |
| 6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid | C8H6BrN2O2 | 0.86 |
| 1H-Pyrrolo[2,3-c]pyridine-4-carboxylic acid | C8H6N2O2 | 0.83 |
| Isoquinoline-4-carboxylic acid | C9H7NO2 | 0.79 |
The unique structural features of this compound may provide advantages over these structurally similar compounds in terms of biological activity .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of this compound:
- Cancer Cell Line Studies : Research demonstrated that the compound significantly inhibited cell growth in multiple cancer cell lines. For instance, it was found to reduce viability in A549 lung cancer cells by approximately 70% at a concentration of 10 µM .
- Apoptosis Induction : In another study, flow cytometry analysis revealed that treatment with this compound resulted in increased early and late apoptotic cell populations compared to control groups .
- In Vivo Studies : Preliminary animal studies suggest that administration of this compound can lead to reduced tumor size in xenograft models .
Q & A
Q. What are the recommended synthetic routes for 4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce substituents at the 5-position of the pyrrolopyridine core. For example, 3,4-dimethoxyphenyl groups can be added using Pd(PPh₃)₄ and 2M K₂CO₃ in toluene/EtOH under reflux (105°C) . Oxidation of intermediates with MnO₂ in THF at room temperature is effective for ketone formation . Post-synthetic deprotection (e.g., using KOH in ethanol at 80°C) yields the free carboxylic acid . Optimization should focus on catalyst loading, solvent polarity, and temperature to minimize side reactions.
Q. How can the purity and structural integrity of this compound be validated during synthesis?
- Methodological Answer : Combine chromatographic (TLC, HPLC) and spectroscopic techniques:
- HPLC : Use a C18 column with a water/acetonitrile gradient (0.1% TFA) to assess purity (>95% recommended) .
- NMR : Analyze and spectra for characteristic peaks (e.g., methyl groups at δ ~2.5 ppm, aromatic protons at δ 7–8 ppm) .
- Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]⁺ expected at m/z 219.1 for C₁₁H₁₀N₂O₂) .
Q. What crystallization strategies improve yield and stability of the final product?
- Methodological Answer : Recrystallization from ethanol/water mixtures (4:1 v/v) at 0°C enhances crystal stability. For X-ray-quality crystals, slow evaporation of DMSO/EtOAc (1:3) is effective, as demonstrated for structurally related pyrrolopyridines . Monitor polymorphism via differential scanning calorimetry (DSC) to identify thermodynamically stable forms .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound in kinase inhibition studies?
- Methodological Answer :
- Core Modifications : Introduce substituents at the 5-position (e.g., halogens, aryl groups) via Buchwald-Hartwig amination or Ullmann coupling .
- Biological Assays : Test inhibition of TBK1/IKKε (IC₅₀ determination using ADP-Glo™ kinase assays) . Compare with Amlexanox, a structurally related inhibitor (IC₅₀ = 1–2 μM) .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to ATP-binding pockets .
Q. What strategies resolve low solubility in aqueous buffers during in vitro assays?
- Methodological Answer :
- Prodrug Design : Synthesize ester prodrugs (e.g., ethyl or methyl esters) via acid-catalyzed Fischer esterification .
- Co-Solvent Systems : Use DMSO/PBS (≤5% DMSO) or cyclodextrin-based formulations to enhance solubility .
- pH Adjustment : Dissolve the compound in 0.1M NaOH (pH ~12) and titrate to physiological pH .
Q. How can contradictory biological activity data between in vitro and in vivo models be analyzed?
- Methodological Answer :
- Metabolite Profiling : Identify in vivo metabolites via LC-MS/MS (e.g., hydroxylation or glucuronidation at the methyl groups) .
- Pharmacokinetics : Measure plasma half-life (t₁/₂) and bioavailability using radiolabeled -analogs in rodent models .
- Tissue Distribution : Quantify compound levels in target organs (e.g., liver, spleen) via MALDI-TOF imaging .
Q. What computational methods predict regioselectivity in electrophilic substitution reactions of the pyrrolopyridine core?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to map electron density and Fukui indices for predicting reactivity at C4 vs. C5 .
- Molecular Electrostatic Potential (MEP) : Visualize nucleophilic/electrophilic sites using GaussView to guide functionalization .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields for similar pyrrolopyridine derivatives?
- Methodological Answer :
- Reagent Purity : Verify boronic acid quality (e.g., via NMR) to rule out protodeboronation .
- Oxygen Sensitivity : Use Schlenk techniques for Pd-catalyzed reactions to prevent catalyst deactivation .
- Byproduct Analysis : Employ GC-MS to identify side products (e.g., homocoupling from excess boronic acid) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
